molecular formula C7H17N B2835823 (Hexan-2-yl)(methyl)amine CAS No. 81760-12-5

(Hexan-2-yl)(methyl)amine

Cat. No.: B2835823
CAS No.: 81760-12-5
M. Wt: 115.22
InChI Key: SUOSRAKKOYHQBX-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

(Hexan-2-yl)(methyl)amine, also known as N-methylhexan-2-amine, is a type of organic compound known as a primary amine . Primary amines are characterized by the presence of a single alkyl or aryl group on the nitrogen atom Primary amines in general are known to interact with various biological targets, including enzymes, receptors, and other proteins, depending on their structure and the specific biological context .

Mode of Action

Primary amines, including this compound, are known to act as nucleophiles, reacting with electrophilic functional groups in various biochemical reactions . For instance, they can react with carbonyl compounds such as aldehydes and ketones to form imines .

Biochemical Pathways

Amines in general are involved in a wide range of biochemical pathways, including those related to neurotransmission, protein synthesis, and metabolic regulation .

Pharmacokinetics

The pharmacokinetics of amines can vary widely depending on their specific chemical structure and the biological context .

Result of Action

Amines can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

The action of this compound, like that of other amines, can be influenced by various environmental factors. These may include the pH of the surrounding environment, the presence of other molecules that can react with the amine, and the specific biological context . For instance, the reactivity of amines as nucleophiles can be influenced by the pH, with their nucleophilicity generally being greatest near a pH of 5 .

Preparation Methods

Synthetic Routes and Reaction Conditions

(Hexan-2-yl)(methyl)amine can be synthesized through several methods. One common approach involves the alkylation of methylamine with 2-hexanone. The reaction typically proceeds under basic conditions, using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the methylamine, followed by the addition of 2-hexanone. The reaction mixture is then heated to promote the formation of the desired amine.

Another method involves the reductive amination of 2-hexanone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. This method is advantageous due to its high yield and selectivity.

Industrial Production Methods

In an industrial setting, this compound can be produced on a larger scale using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and product purity. The use of catalytic hydrogenation in the presence of a metal catalyst is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

(Hexan-2-yl)(methyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the amine to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: N-oxides

    Reduction: Secondary amine derivatives

    Substitution: Alkylated or acylated amines

Scientific Research Applications

(Hexan-2-yl)(methyl)amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of amine metabolism and enzyme interactions.

    Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Methylamine: A primary amine with a simpler structure, used in various chemical syntheses.

    Hexylamine: Another primary amine, differing by the absence of the methyl group attached to the nitrogen atom.

    Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom.

Uniqueness

(Hexan-2-yl)(methyl)amine is unique due to its specific combination of a hexyl group and a methyl group attached to the nitrogen atom. This structure imparts distinct reactivity and properties compared to other amines. For example, its steric hindrance and electronic effects differ from those of simpler amines like methylamine or hexylamine, making it suitable for specific synthetic applications and industrial processes.

Properties

IUPAC Name

N-methylhexan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-4-5-6-7(2)8-3/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOSRAKKOYHQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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